![molecular formula C7H6ClF5O2S B2933735 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride CAS No. 2460750-23-4](/img/structure/B2933735.png)
3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the bicyclo[1.1.1]pentane core and the pentafluoroethyl group. The InChI code for a similar compound, “3-(perfluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride”, is1S/C7H8F5N.ClH/c8-6(9,7(10,11)12)4-1-5(13,2-4)3-4;/h1-3,13H2;1H
. Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex. For instance, a cooperative N-heterocyclic carbene (NHC) and iridium dual-catalyzed three-component reaction involving radicals derived from diazo esters has been reported to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For a similar compound, “3-(perfluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride”, the molecular weight is 237.6, and it is a powder at room temperature .Scientific Research Applications
Heterocyclic Pentafluorophenyl Sulfonate Esters
Heterocyclic pentafluorophenyl sulfonate esters serve as stable alternatives to sulfonyl chlorides like 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride. These esters are prepared from thiols and react readily with primary and secondary amines to produce sulfonamides with high yields (Bornholdt et al., 2009).
Radical-Mediated Sulfonyl Alkynylation, Allylation, and Cyanation of Propellane
A method for preparing sulfonyl alkynyl/allyl/cyano-substituted derivatives of bicyclo[1.1.1]pentane (BCP) through radical-mediated difunctionalization of propellane is disclosed. This method has broad functional group tolerance, high product diversity, and excellent atom-economy (Wu et al., 2021).
Synthesis of Selenoether and Thioether Functionalized Bicyclo[1.1.1]pentanes
An efficient method for the preparation of selenoether and thioether functionalized bicyclo[1.1.1]pentanes from selenosulfonates/thiosulfonates and propellane has been developed. This process is characterized by broad functional group compatibility and excellent atom-economy (Wu et al., 2020).
Aminoalkylation of [1.1.1]Propellane
A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane via sequential addition of magnesium amides and alkyl electrophiles is reported. This method tolerates various functional groups and efficiently incorporates pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold (Hughes et al., 2019).
Continuous Flow-Enabled Synthesis of Bicyclo[1.1.1]pentane Trifluoroborate Salts
This research describes the development of continuous flow-enabled synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts. These salts are utilized in metallaphotoredox conditions to enable cross-coupling with complex aryl halide substrates (VanHeyst et al., 2020).
Safety and Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. For a similar compound, “3-(perfluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride”, the hazard statements are H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF5O2S/c8-16(14,15)5-1-4(2-5,3-5)6(9,10)7(11,12)13/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRPFCLZGUOAHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)S(=O)(=O)Cl)C(C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride |
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